

Application Notes and Protocols for AM-5262 Administration in Diabetic Mouse Models

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Compound of Interest

Compound Name: AM-5262

Cat. No.: B10779999

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Introduction

AM-5262 is a potent, orally bioavailable full agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).^[1]^[2] GPR40 is a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS) from pancreatic β -cells and stimulating the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP) from enteroendocrine cells.^[2]^[3] As a full agonist, **AM-5262** engages both the Gq and Gs signaling pathways, leading to robust downstream effects on glucose homeostasis.^[4] These application notes provide detailed protocols for the administration of **AM-5262** in a high-fat diet/streptozotocin (HF/STZ) induced diabetic mouse model, a commonly used model that mimics key pathophysiological features of human type 2 diabetes.

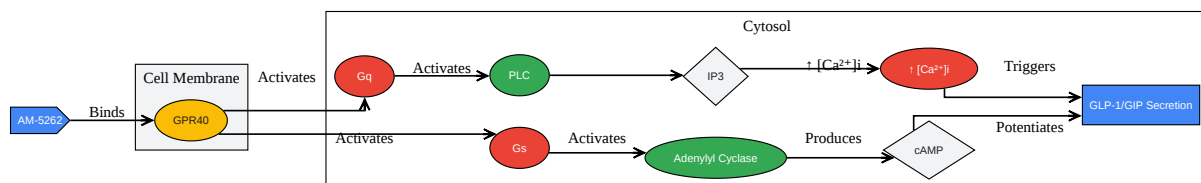
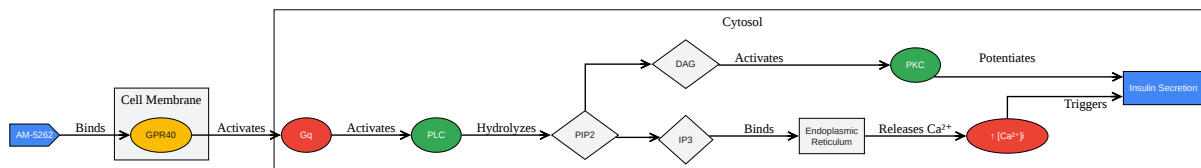
Data Presentation

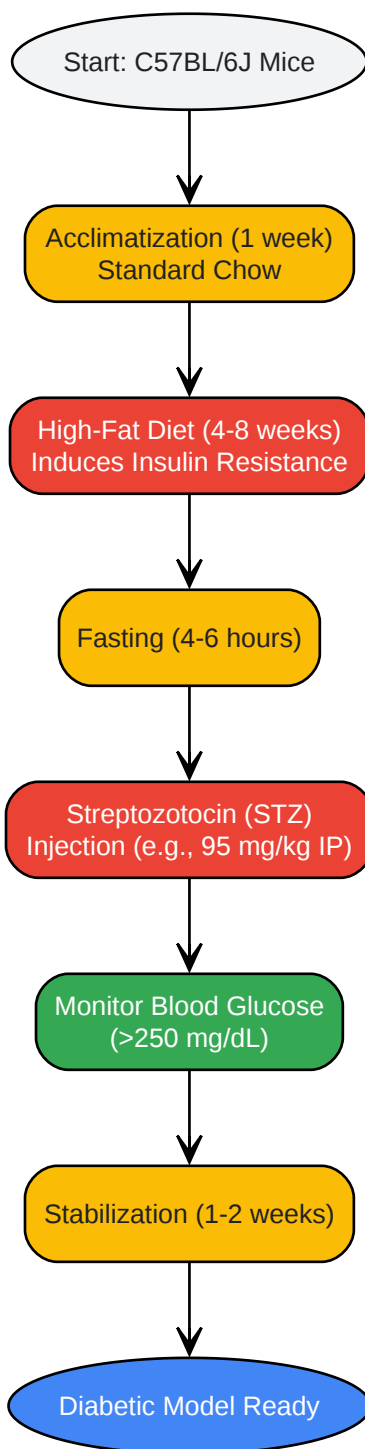
The following table summarizes the quantitative effects of **AM-5262** in diabetic mouse models based on available preclinical data.

Parameter	Mouse Model	Treatment	Dosage (Oral)	Key Findings
Glucose Homeostasis	High-Fat Diet/Streptozotoc in (HF/STZ) Mice	AM-5262	30 mg/kg	Approximately 48% improvement in glucose Area Under the Curve (AUC) during an Oral Glucose Tolerance Test (OGTT).[2]
Insulin Secretion	High-Fat Diet/Streptozotoc in (HF/STZ) Mice	AM-5262	30 mg/kg	Significant increase in insulin secretion during an OGTT. [2]
Incretin Secretion (GLP-1)	Wild-type Mice	AM-5262	30 mg/kg	Increased plasma GLP-1 from approximately 5 to 29 pmol/L.[5]
Incretin Secretion (GIP)	Wild-type Mice	AM-5262	30 mg/kg	Increased plasma GIP to approximately 345 pmol/L.[5]

Signaling Pathways

AM-5262, as a GPR40 full agonist, activates dual signaling pathways in pancreatic β -cells and enteroendocrine L-cells to regulate glucose metabolism.





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